molecular formula C18H28N2O2Si2 B14387912 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile CAS No. 88117-30-0

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile

Cat. No.: B14387912
CAS No.: 88117-30-0
M. Wt: 360.6 g/mol
InChI Key: AWPQCQODUPZQDA-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is an organic compound characterized by the presence of trimethylsilyloxy groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile typically involves the reaction of appropriate nitrile precursors with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyloxy groups provide steric hindrance, protecting reactive sites and facilitating selective reactions. The nitrile groups can participate in nucleophilic and electrophilic reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is unique due to its specific combination of functional groups and backbone structure, which confer distinct reactivity and stability properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.

Properties

CAS No.

88117-30-0

Molecular Formula

C18H28N2O2Si2

Molecular Weight

360.6 g/mol

IUPAC Name

2-methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile

InChI

InChI=1S/C18H28N2O2Si2/c1-17(14-19,21-23(2,3)4)13-18(15-20,22-24(5,6)7)16-11-9-8-10-12-16/h8-12H,13H2,1-7H3

InChI Key

AWPQCQODUPZQDA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)(C1=CC=CC=C1)O[Si](C)(C)C)(C#N)O[Si](C)(C)C

Origin of Product

United States

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